Superior Social Interaction Efficacy vs. MMPIP
In a direct head-to-head in vivo study, (±)-ADX 71743 demonstrated significant antipsychotic-like activity in a social interaction test, a model relevant to the negative symptoms of schizophrenia, whereas the comparator mGlu7 NAM, MMPIP, was inactive at all doses tested [1].
| Evidence Dimension | Efficacy in reversing MK-801-induced deficits in social interaction in rats |
|---|---|
| Target Compound Data | Significant reversal of MK-801-induced deficit at 5 and 15 mg/kg (i.p.) |
| Comparator Or Baseline | MMPIP: No significant reversal of MK-801-induced deficit at 5, 10, or 15 mg/kg (i.p.) |
| Quantified Difference | ADX71743 is active and efficacious; MMPIP is inactive at comparable doses. |
| Conditions | Rat model of MK-801-induced social interaction deficits; compounds administered intraperitoneally (i.p.). |
Why This Matters
This functional selectivity suggests (±)-ADX 71743 is a superior tool for probing circuits related to social behavior and negative symptoms of schizophrenia compared to MMPIP, guiding more precise experimental design.
- [1] Cieślik, P., et al. (2018). Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs. Front Mol Neurosci, 11, 316. View Source
